1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
Description
This compound is a perfluoroalkyl sulfonamide (PFAS) with a heptane backbone substituted with 15 fluorine atoms (pentadecafluoro) and an ethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₉H₅F₁₅NO₂S, and it is part of a broader class of fluorinated surfactants known for their chemical stability, hydrophobicity, and oleophobicity . PFAS compounds like this are widely used in industrial applications, including electronics manufacturing (e.g., etchants, fume suppressants) and coatings .
Properties
CAS No. |
68957-62-0 |
|---|---|
Molecular Formula |
C7F15SO2NHC2H5 C9H6F15NO2S |
Molecular Weight |
477.19 g/mol |
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide |
InChI |
InChI=1S/C9H6F15NO2S/c1-2-25-28(26,27)9(23,24)7(18,19)5(14,15)3(10,11)4(12,13)6(16,17)8(20,21)22/h25H,2H2,1H3 |
InChI Key |
WMOMXEHEPXLIAV-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of fluorinated sulfonamides like 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- generally involves the following key steps:
Fluorination of the Alkyl Chain: The perfluorinated heptane chain is typically prepared via electrochemical fluorination or telomerization methods starting from non-fluorinated precursors, ensuring full substitution of hydrogens with fluorine atoms to achieve the pentadecafluoro substitution pattern.
Introduction of the Sulfonyl Group: The perfluoroalkyl sulfonyl chloride intermediate is synthesized by sulfonation of the perfluoroalkane or by direct fluorosulfonation methods. This intermediate is highly reactive and serves as a key precursor.
Formation of the Sulfonamide: The sulfonyl chloride is then reacted with ethylamine under controlled conditions to form the N-ethyl sulfonamide. This nucleophilic substitution reaction is typically conducted in an anhydrous solvent such as dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions.
These steps require careful control of reaction parameters including temperature, solvent choice, and stoichiometry to optimize yield and purity due to the sensitivity and reactivity of fluorinated intermediates.
Detailed Synthetic Route Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Perfluoroheptane precursor + fluorosulfonic acid or SO3 | Preparation of perfluoroheptane sulfonyl fluoride or sulfonyl chloride intermediate |
| 2 | Conversion of sulfonyl fluoride to sulfonyl chloride (if needed) using reagents like PCl5 or SOCl2 | Activation of sulfonyl group for amide formation |
| 3 | Reaction with ethylamine (C2H5NH2) in anhydrous solvent (e.g., CH2Cl2) at 0–5°C | Formation of N-ethyl perfluoroheptanesulfonamide via nucleophilic substitution |
| 4 | Purification by recrystallization or chromatographic methods such as high-performance liquid chromatography (HPLC) | Isolation of pure compound |
Purification Techniques
Given the complexity and similarity of fluorinated compounds, purification is critical. High-performance liquid chromatography (HPLC) using reverse phase columns such as Newcrom R1 is commonly employed. The mobile phase typically includes acetonitrile and water with an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for effective separation from impurities and by-products and is scalable for preparative purposes.
Analysis of Preparation Methods
Advantages
- High Selectivity: The use of sulfonyl chlorides and ethylamine allows for selective formation of the sulfonamide bond.
- Stability of Intermediates: Perfluoroalkyl sulfonyl intermediates are stable under reaction conditions, facilitating handling.
- Scalability: The synthetic route is amenable to scale-up with appropriate purification techniques.
Challenges
- Handling of Fluorinated Reagents: Requires specialized equipment and safety measures due to toxicity and reactivity.
- Environmental Concerns: Perfluorinated compounds are persistent and bioaccumulative, necessitating careful waste management.
- Purification Complexity: Close physicochemical properties of fluorinated analogs require advanced chromatographic techniques.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Perfluoroheptane derivatives, ethylamine |
| Key Intermediates | Perfluoroheptane sulfonyl chloride |
| Reaction Type | Nucleophilic substitution (sulfonyl chloride + amine) |
| Solvents | Anhydrous dichloromethane, tetrahydrofuran |
| Temperature Range | 0–5°C for amide formation |
| Purification | Reverse phase HPLC with acetonitrile/water mobile phase |
| Yield Range | Typically moderate to high (literature varies) |
| Safety Considerations | Use of inert atmosphere, protective equipment |
Research Findings and Literature Overview
- The preparation of 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- follows classical sulfonamide synthesis adapted to fluorinated substrates.
- Purification by HPLC is essential due to the compound’s complex fluorinated structure and has been demonstrated using Newcrom R1 columns with acetonitrile-water mobile phases.
- The compound’s synthesis and handling must consider environmental regulations related to perfluoroalkyl substances (PFAS), as these compounds are persistent and may bioaccumulate.
- No direct alternative synthetic routes or catalytic methods have been widely reported, indicating the current approach is the standard in the field.
Chemical Reactions Analysis
Types of Reactions: 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the fluorinated carbon atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Findings and Data
Environmental Impact
Studies on PFAS sulfonamides highlight their detection in groundwater and biota. The shorter-chain C6 and C7 analogs are less bioaccumulative but still persistent .
Regulatory Trends
The U.S. EPA has phased out long-chain PFAS (C8–C14) but allows shorter-chain alternatives (C6–C7) under stricter controls . The EU’s REACH regulation restricts PFOSA and related compounds .
Biological Activity
1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- is a fluorinated compound that has garnered attention due to its potential biological activity and environmental implications. This article explores its biological effects, toxicological data, and relevant case studies.
The compound is characterized by its complex structure featuring a long fluorinated carbon chain. Its molecular formula is C₁₅H₁₈F₁₅N₁O₂S with a molecular weight of approximately 521.24 g/mol . The presence of the sulfonamide functional group contributes to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 521.24 g/mol |
| Chemical Formula | C₁₅H₁₈F₁₅N₁O₂S |
| Solubility | Soluble in polar solvents |
| Partition Coefficient (logP) | High (indicating lipophilicity) |
Toxicological Studies
Research indicates that compounds related to perfluoroalkyl substances (PFAS), including 1-heptanesulfonamide derivatives, exhibit moderate toxicity to various environmental species. Studies have shown that exposure to these compounds can lead to significant biological effects in mammals and aquatic organisms.
- Chronic Exposure Studies : Long-term studies on rodents have demonstrated histopathological changes in the liver at low doses (0.06-0.23 mg/kg-bw/day) of related PFAS compounds . These findings suggest a potential for hepatotoxicity and carcinogenicity.
- Epidemiological Evidence : Epidemiological studies have linked PFAS exposure with various health issues, including bladder cancer and developmental toxicity . Although specific data on 1-heptanesulfonamide is limited, its structural similarity to PFAS suggests potential risks.
Case Study 1: Liver Toxicity in Rodents
In a study conducted by Covance Laboratories, rats were administered PFOS (a related compound) for two years. Results indicated significant liver damage at doses as low as 0.06 mg/kg-bw/day. Histopathological analysis revealed increased incidences of hepatocellular adenomas in both male and female subjects .
Case Study 2: Effects on Aquatic Life
Research on PFAS compounds has shown moderate toxicity to fish and aquatic invertebrates. A study reported lethal concentrations affecting growth and reproduction in aquatic species exposed to low levels of PFOS derivatives . This raises concerns about the ecological impact of 1-heptanesulfonamide in aquatic environments.
Environmental Impact
Given its persistence and bioaccumulation potential, 1-heptanesulfonamide poses risks not only to human health but also to wildlife. The compound's resistance to degradation means it can accumulate in the environment over time.
Table 2: Environmental Toxicity Data
Q & A
Q. What synthetic methodologies are effective for preparing N-ethyl-pentadecafluoroheptanesulfonamide, and how do counterion choices influence product purity?
Synthesis typically involves fluorination of the hydrocarbon backbone followed by sulfonamide functionalization. Multi-step approaches, such as those used for analogous PFAS compounds, include radical telomerization or electrochemical fluorination to achieve perfluorination . Counterions (e.g., Li⁺, NH₄⁺, K⁺) affect solubility and crystallinity; lithium salts often enhance thermal stability, while ammonium salts improve aqueous compatibility . Purification via recrystallization or membrane-based separation (e.g., nanofiltration) is critical to remove fluorinated byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?
- 19F NMR : Resolves fluorine environments, confirming perfluorination and sulfonamide substitution patterns. Chemical shifts near -80 ppm (CF₃) and -120 ppm (CF₂) are diagnostic .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₅F₁₅NO₂S) and detects trace impurities like partially fluorinated derivatives .
- FT-IR : Sulfonyl group vibrations (1350–1200 cm⁻¹) and N–H stretches (3300 cm⁻¹) confirm functional groups .
Q. How can researchers assess the environmental persistence of this PFAS derivative in aqueous systems?
Standardized OECD 309 tests measure aerobic biodegradation in water/sediment systems. Low degradation rates (<10% over 28 days) are expected due to strong C–F bonds. Advanced LC-MS/MS with isotope dilution quantifies concentrations down to ppt levels, while modeling tools (e.g., EPI Suite) predict bioaccumulation factors .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s resistance to thermal and chemical degradation?
The perfluorinated carbon chain imparts rigidity and inertness. Ab initio calculations reveal high bond dissociation energies (~116 kcal/mol for C–F), making defluorination energetically unfavorable. Sulfonamide groups further stabilize the molecule via resonance, reducing susceptibility to nucleophilic attack . Experimental studies using TGA-FTIR show decomposition onset >300°C, releasing SO₂ and HF .
Q. How do structural modifications (e.g., ethyl vs. hydroxyethyl substituents) alter interfacial properties in surfactant applications?
Comparative studies of N-ethyl vs. N-(2-hydroxyethyl) derivatives show that polar substituents reduce surface tension (e.g., from 18 mN/m to 14 mN/m at 0.1 wt%). Molecular dynamics simulations highlight enhanced micelle formation in hydroxyethyl variants due to hydrogen bonding .
Q. What contradictions exist in toxicity data, and how can they be resolved methodologically?
Conflicting ecotoxicity reports (e.g., LC50 variations in Daphnia magna) arise from differences in exposure matrices (pure water vs. organic solvents). Standardizing test conditions using OECD 202/203 guidelines and controlling for co-solvents (e.g., acetone) improves reproducibility. Omics approaches (transcriptomics) identify biomarker genes for sublethal effects .
Q. Which advanced separation techniques optimize the recovery of this compound from complex environmental matrices?
Solid-phase extraction (SPE) with weak anion exchange (WAX) resins achieves >90% recovery from soil/water. Coupling with two-dimensional LC (HILIC-RP) resolves co-eluting PFAS homologs. Membrane technologies, such as forward osmosis, concentrate samples while minimizing matrix interference .
Q. How can density functional theory (DFT) guide the design of degradation pathways for this persistent pollutant?
DFT models predict cleavage sites under specific conditions (e.g., UV/sulfite systems target C–S bonds). Experimental validation using ESR spectroscopy detects radical intermediates (e.g., SO₃⁻•), confirming predicted mechanisms .
Methodological Frameworks
Q. What theoretical frameworks are applicable for studying structure-activity relationships (SAR) in this PFAS subclass?
Q. How should researchers design experiments to address data gaps in human health risk assessments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
